Urea, 1-benzyl-3-ethyl-
Overview
Description
Urea, 1-benzyl-3-ethyl- is an organic compound with the molecular formula C10H14N2O It is a derivative of urea, featuring a benzyl group and an ethyl group attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Urea, 1-benzyl-3-ethyl- can be synthesized through the reaction of benzylamine with ethyl isocyanate. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a solvent such as dichloromethane. The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + \text{C}_2\text{H}_5\text{NCO} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NHCONH}\text{C}_2\text{H}_5 ]
Industrial Production Methods: In an industrial setting, the synthesis of Urea, 1-benzyl-3-ethyl- may involve the use of automated reactors to ensure precise control over reaction conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Urea, 1-benzyl-3-ethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can convert the urea moiety into amine derivatives.
Substitution: The benzyl and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products:
Oxidation: Products may include benzylurea derivatives with higher oxidation states.
Reduction: Products may include benzylamine derivatives.
Substitution: Products depend on the substituents introduced during the reaction.
Scientific Research Applications
Urea, 1-benzyl-3-ethyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of Urea, 1-benzyl-3-ethyl- depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential to inhibit specific enzymes or modulate receptor activity.
Comparison with Similar Compounds
1-Benzyl-3-methylurea: Similar structure but with a methyl group instead of an ethyl group.
1-Benzyl-3-phenylurea: Features a phenyl group instead of an ethyl group.
1-Benzyl-3-(2-chlorophenyl)urea: Contains a chlorophenyl group instead of an ethyl group.
Uniqueness: Urea, 1-benzyl-3-ethyl- is unique due to the presence of both benzyl and ethyl groups, which confer specific chemical and physical properties
Properties
IUPAC Name |
1-benzyl-3-ethylurea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-2-11-10(13)12-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEFDVSMEHYRSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80210827 | |
Record name | Urea, 1-benzyl-3-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80210827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61843-91-2 | |
Record name | Urea, 1-benzyl-3-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061843912 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea, 1-benzyl-3-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80210827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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